molecular formula C6H12O6 B1359870 D-Mannose CAS No. 530-26-7

D-Mannose

Cat. No. B1359870
CAS RN: 530-26-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QTVWNMPRSA-N
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Mechanism of Action

Target of Action

D-Mannopyranoside, also known as D-Mannose, primarily targets the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli (UPEC) . FimH plays a crucial role in the ability of UPEC to adhere to and infect urothelial cells . Another target of D-Mannopyranoside is the Mannose-binding protein C .

Mode of Action

D-Mannopyranoside interacts with its targets by blocking their function. For instance, it acts as a potent antagonist of FimH, inhibiting its ability to bind to urothelial cells . This blocking action prevents UPEC from adhering to and infecting these cells .

Biochemical Pathways

D-Mannopyranoside affects the biochemical pathways related to bacterial adhesion and infection. By blocking FimH, it disrupts the pathway that UPEC uses to adhere to and infect urothelial cells . In addition, D-Mannopyranoside is involved in the biosynthesis of mannogen, a carbohydrate reserve polymer found in Leishmania spp . It serves as a substrate for GDP-mannose–dependent β-1,2-mannosyltransferases, which are involved in mannogen synthesis .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and low toxicity

Result of Action

The primary result of D-Mannopyranoside’s action is the prevention of UPEC adhesion to and infection of urothelial cells . This can potentially reduce the incidence and severity of urinary tract infections caused by UPEC . In addition, its involvement in mannogen synthesis could have implications for the metabolism and survival of Leishmania spp .

properties

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1
Source PubChem
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InChI Key

WQZGKKKJIJFFOK-QTVWNMPRSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
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DSSTOX Substance ID

DTXSID501337491
Record name D-Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name D-Mannose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Mannose
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Product Name

D-Mannose

CAS RN

530-26-7, 31103-86-3, 3458-28-4
Record name D-Mannopyranose
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Record name D-Mannose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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